molecular formula C11H7ClN2O B2605730 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde CAS No. 928713-22-8

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde

Cat. No. B2605730
CAS RN: 928713-22-8
M. Wt: 218.64
InChI Key: IPUCTROOLKJTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

O=C(C1=CN=C(C=C2)C=CC=C2Cl)N=C1 

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde and similar compounds have been utilized in the synthesis of various heterocyclic compounds. For example, heterosubstituted chalcones and oxopyrimidines were synthesized by reacting related compounds with aryl acetophenone, displaying antimicrobial activity (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).

Development of Pyrimidine-Based Derivatives

Studies have focused on the creation of pyrimidine-based derivatives, like pyrido[2,3-d]pyrimidine, which can be synthesized from reactions involving similar carbaldehydes. Such derivatives hold potential for various biological applications (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Corrosion Inhibition Studies

Some studies have investigated the use of related compounds, such as 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, in inhibiting the corrosion of materials like carbon steel. These compounds can act as effective corrosion inhibitors in acidic solutions, providing insights into protective measures in industrial applications (Ech-chihbi et al., 2017).

Synthesis of Novel Compounds for Biological Activity

Research has been conducted to synthesize new compounds using 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde or similar structures. These studies often focus on creating compounds with potential biological activity, such as antimicrobial properties. For example, new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines have been synthesized, providing intermediates for further studies in biological applications (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Future Directions

: Sigma-Aldrich: 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde

properties

IUPAC Name

2-(3-chlorophenyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCTROOLKJTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.